Irbesartan dimer impurity
CAS No.: 1346598-52-4
Cat. No.: VC0195222
Molecular Formula: C39H38N10O
Molecular Weight: 662.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346598-52-4 |
---|---|
Molecular Formula | C39H38N10O |
Molecular Weight | 662.8 g/mol |
IUPAC Name | 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Standard InChI | InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48) |
Standard InChI Key | WRDCNWPENKTBFX-UHFFFAOYSA-N |
Canonical SMILES | CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8 |
Introduction
Chemical Identification and Properties
Irbesartan dimer impurity is a complex organic compound with specific chemical characteristics that distinguish it from the parent drug and other related impurities. Understanding these properties is essential for pharmaceutical analysis and quality control processes.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters that enable precise recognition in analytical processes.
Table 1: Key Identification Parameters of Irbesartan Dimer Impurity
Parameter | Value |
---|---|
CAS Number | 1346598-52-4 |
Molecular Formula | C₃₉H₃₈N₁₀O |
Molecular Weight | 662.785 g/mol |
IUPAC Name | 3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Parent Drug | Irbesartan |
These identification parameters serve as critical reference points for analytical scientists working on Irbesartan quality control .
Structural Characteristics
The molecular structure of Irbesartan dimer impurity features two tetrazole rings connected through a complex arrangement involving biphenyl groups and a diazaspiro[4.4]non-1-en-4-one moiety. This structure can be represented through various chemical notation systems:
Table 2: Structural Representation Systems for Irbesartan Dimer Impurity
Representation System | Code |
---|---|
SMILES | CCCC(Cc1ccc(cc1)c2ccccc2c3nnn[nH]3)C4=NC5(CCCC5)C(=O)N4Cc6ccc(cc6)c7ccccc7c8nnn[nH]8 |
InChI | InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48) |
The structural complexity of this impurity reflects its formation mechanism and relationship to the parent Irbesartan molecule .
Formation Mechanisms
Understanding how Irbesartan dimer impurity forms is crucial for controlling and minimizing its presence in pharmaceutical formulations.
Synthesis Considerations
The synthesis of Irbesartan impurities, including the dimer impurity, typically involves complex organic chemistry reactions. These may include reactions of specific tetrazole derivatives followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels suitable for analytical standards.
The synthesis pathway may involve multiple steps and careful control of reaction conditions to ensure the formation of the desired dimer structure while minimizing unwanted side reactions or degradation.
Analytical Methods for Detection and Quantification
Several sophisticated analytical techniques are employed for the detection, identification, and quantification of Irbesartan dimer impurity in pharmaceutical formulations.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) stands as the primary method for analyzing Irbesartan dimer impurity. These techniques offer high resolution and sensitivity, making them ideal for impurity profiling.
Table 3: Typical HPLC Conditions for Irbesartan Dimer Impurity Analysis
Parameter | Specification |
---|---|
Column | C18 Hypersil gold column (100 mm × 2.1 mm i.d. 1.9 μm) |
Runtime | 15 minutes |
Detection | UV detection or coupled with mass spectrometry |
System | Acquity H-class gradient system |
HPLC methods have been meticulously developed to analyze active pharmaceutical ingredients (APIs) and their impurities with high accuracy and reliability .
Mass Spectrometry Methods
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for detecting and quantifying Irbesartan dimer impurity. This technique is particularly valuable for trace analysis and structural confirmation.
Table 4: LC-MS/MS Parameters for Irbesartan Impurity Analysis
Parameter | Application |
---|---|
MRM Mode | High sensitivity Multiple Reaction Monitoring for quantitative determination |
Mass Range | Appropriate for detecting compounds in the 662.785 g/mol range |
Sensitivity | Capable of detecting impurities at levels below 0.1 μg/g |
Recovery | 95% to 111% at concentration levels from 1-40 μg/g |
The performance of LC-MS/MS methods for Irbesartan impurity analysis has been evaluated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, consistently providing reliable results .
Regulatory Significance and Quality Control Applications
Irbesartan dimer impurity holds significant importance in pharmaceutical quality control and regulatory compliance.
Regulatory Framework
The impurity is monitored according to guidelines established by regulatory bodies worldwide to ensure the safety and efficacy of Irbesartan formulations.
Table 5: Regulatory Compliance Aspects of Irbesartan Dimer Impurity
Regulatory Aspect | Details |
---|---|
Pharmacopoeial Compliance | USP, EMA, JP, and BP standards |
Guideline Framework | International Conference on Harmonization (ICH) |
Applications | ANDA, NDA, and commercial production |
Documentation Support | Structure Elucidation Report (SER) |
These regulatory frameworks establish the acceptable limits and testing requirements for Irbesartan dimer impurity in pharmaceutical products .
Quality Control Applications
Detection Limits and Quantification Parameters
The analytical sensitivity for detecting and quantifying Irbesartan dimer impurity is a critical aspect of pharmaceutical quality control.
Sensitivity Metrics
Modern analytical methods achieve impressive sensitivity for detecting trace amounts of Irbesartan dimer impurity.
Table 6: Detection and Quantification Limits for Irbesartan Dimer Impurity
Parameter | Value | Method |
---|---|---|
Limit of Detection (LOD) | 0.03-0.2 ng/mL | LC-MS/MS |
Limit of Quantification (LOQ) | 0.1-0.5 ng/mL | LC-MS/MS |
Recovery | 95-111% | For concentration range 1-40 μg/g |
These high-sensitivity methods ensure that even trace amounts of the impurity can be accurately detected and quantified, supporting stringent quality control requirements .
Comparative Analysis with Other Irbesartan Impurities
Irbesartan dimer impurity is one of several impurities associated with Irbesartan. Understanding its relationship to other impurities provides valuable context for comprehensive impurity profiling.
Table 7: Comparison of Selected Irbesartan Impurities
Impurity | CAS Number | Molecular Weight (g/mol) | Chemical Characteristics |
---|---|---|---|
Irbesartan Dimer Impurity | 1346598-52-4 | 662.785 | Contains two tetrazole rings |
Irbesartan Impurity 5 | 141745-36-0 | 402.50 | Modified side chain structure |
Irbesartan Impurity 7 | 141745-71-3 | 403.53 | Contains N-[(1-oxopentyl)amino] group |
Irbesartan Cyano Impurity | 138401-24-8 | 385.51 | Contains cyano group instead of tetrazole |
Irbesartan Lactam Impurity | 151257-01-1 | 230.73 | Simplified structure with lactam ring |
Each impurity arises from different synthetic pathways or degradation mechanisms, requiring specific analytical approaches for identification and quantification .
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